Indacaterol Impurity B, identified by the Chemical Abstracts Service number 1207760-24-4, is a chemical compound associated with the pharmaceutical agent Indacaterol, which is a long-acting beta-2 adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease and asthma. This impurity is significant in pharmaceutical formulations due to its potential effects on drug efficacy and safety.
Indacaterol Impurity B falls under the category of pharmaceutical impurities, which are unintended substances that can affect the quality and safety of drug products. It is classified as a small organic molecule and is often analyzed for its impact on the pharmacological properties of the final drug product.
The synthesis of Indacaterol Impurity B typically involves several steps that include:
The synthesis methods can vary significantly based on the desired yield and purity. For instance, one method emphasizes avoiding high-energy conditions that lead to dimerization and regioisomer formation, achieving yields greater than 70% . The use of solvents such as ethyl acetate for precipitation has been noted to enhance purity levels significantly.
Indacaterol Impurity B can undergo various chemical reactions:
The reactivity of Indacaterol Impurity B is influenced by its functional groups, allowing it to participate in diverse organic reactions that may alter its structure and properties.
Indacaterol itself acts primarily on beta-2 adrenergic receptors in the lungs. The mechanism involves:
The pharmacokinetic profile indicates that Indacaterol has a long duration of action, making it suitable for once-daily dosing in chronic respiratory conditions.
Indacaterol Impurity B appears as a white solid under standard conditions. Its melting point and boiling point are critical for understanding its stability and storage requirements.
Key chemical properties include:
Relevant data regarding these properties are crucial for quality control during pharmaceutical manufacturing.
Indacaterol Impurity B serves primarily as an analytical standard in pharmaceutical research to assess impurity profiles in Indacaterol formulations. Its presence must be monitored closely due to potential impacts on drug efficacy and safety profiles, emphasizing the importance of stringent quality control measures in pharmaceutical production processes.
Impurity profiling represents a critical analytical discipline within pharmaceutical development that systematically identifies, characterizes, and quantifies extraneous chemical entities in active pharmaceutical ingredients (APIs). These impurities—classified as starting materials, byproducts, intermediates, or degradation products—may arise during synthesis, storage, or formulation. Regulatory frameworks like ICH Q3A/B mandate strict control of impurities due to their potential impacts on drug safety, efficacy, and stability. For β₂-adrenergic agonists such as indacaterol, impurity profiling ensures batch-to-batch consistency in bronchodilatory effects while mitigating risks associated with chemically reactive or biologically active contaminants. The threshold for reporting, identifying, and qualifying impurities is typically 0.10%–0.15%, necessitating advanced analytical methodologies for detection at trace levels [1] [8].
Impurities directly influence the critical quality attributes (CQAs) of pharmaceuticals. During drug development, comprehensive impurity characterization is essential for establishing robust manufacturing processes and meeting regulatory standards. For indacaterol—an ultralong-acting β₂-agonist used in chronic obstructive pulmonary disease (COPD)—the presence of synthesis-related impurities may alter receptor binding kinetics or metabolic stability. Regulatory agencies (e.g., FDA, EMA) require exhaustive identification of impurities ≥0.10% of the API mass, supported by structural elucidation and toxicological evaluation. Process optimization targets impurity minimization through controlled reaction parameters (e.g., temperature, pH, catalysts) and purification techniques (e.g., crystallization, chromatography). Failure to control impurities can result in rejected batches, regulatory sanctions, or clinical adverse events, underscoring their centrality to pharmaceutical quality systems [4] [8].
Table 1: Regulatory Thresholds for Impurities in Pharmaceuticals
Classification | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|
ICH Q3A (API) | 0.05% | 0.10% or 1.0 mg/day (lower) | 0.15% or 1.0 mg/day (lower) |
ICH Q3B (Product) | 0.05%–1.0% | 0.2%–1.0% | 0.5%–1.0% |
Indacaterol Impurity B (CAS 1207760-24-4) is a regioisomeric byproduct formed during the synthetic coupling of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine and a quinoline derivative. Its molecular formula is C₄₉H₄₉N₃O₆ (molecular weight: 775.93 g/mol), featuring a bis-quinolinone scaffold linked via a hydroxyethyl-diethylindenylamino backbone. Key structural elements include:
This structure arises from disubstitution at the indan-amine nitrogen, differing from indacaterol’s monosubstituted design. The impurity’s high lipophilicity (xLogP 7.4) may facilitate nonspecific membrane interactions, potentially interfering with β₂-adrenergic receptor (β₂-AR) targeting [4] [8].
Table 2: Chemical Properties of Indacaterol Impurity B
Property | Value |
---|---|
Chemical Name | 5,5'-(((5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)azanediyl)bis(1-hydroxyethane-2,1-diyl))bis(8-(benzyloxy)quinolin-2(1H)-one) |
Molecular Formula | C₄₉H₄₉N₃O₆ |
Molecular Weight | 775.93 g/mol |
CAS Number | 1207760-24-4 |
InChI Key | NXIIJCACCRDMQI-UHFFFAOYSA-N |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 7 |
Impurity B forms during the nucleophilic substitution step of indacaterol synthesis, where 5,6-diethyl-2,3-dihydro-1H-inden-2-amine reacts with a quinoline-epoxide intermediate. Critical factors promoting its generation include:
Process optimization strategies involve precise stoichiometric control, low-temperature reactions (0–25°C), and chromatographic purification (e.g., preparative HPLC) to isolate Impurity B at <0.10% levels. Residual metal catalysts are removed via chelating resins or activated charcoal filtration [4] [8].
Robust analytical protocols are essential for monitoring Impurity B. Key methodologies include:
Validation parameters meet ICH Q2(R1) criteria: linearity (R² >0.999), precision (%RSD <2.0), and accuracy (98%–102%) across 0.05%–0.50% ranges [8].
Table 3: Analytical Techniques for Indacaterol Impurity B
Method | Conditions | Detection Limit | Key Advantages |
---|---|---|---|
HPLC-UV | C18 column; ACN:TFA (0.1%) gradient; 220 nm | 0.03% | High resolution, cost-effective |
LC-ESI-MS/MS | C8 column; 5mM ammonium formate:methanol | 0.01% | Structural confirmation, high sensitivity |
NMR | DMSO-d6; 400 MHz (¹H) | 0.10% | Definitive structural elucidation |
Impurity B lacks intrinsic β₂-agonist activity due to steric hindrance from its bis-quinolinone structure, which impedes receptor docking. In vitro studies indicate it does not stimulate cAMP production in human bronchial smooth muscle cells at concentrations ≤10 µM. However, its presence above 0.15% may indirectly compromise indacaterol’s pharmacological profile by:
Quality control protocols for indacaterol APIs mandate strict limits for Impurity B (≤0.15%), ensuring batch consistency in bronchodilatory efficacy. Accelerated stability studies (40°C/75% RH) monitor its formation kinetics, guiding packaging and storage specifications [1] [3] [4].
Unlike process-related impurities (e.g., residual solvents), Impurity B is a structural analog requiring specialized separation techniques. Key distinctions from other indacaterol impurities include:
Table 4: Comparative Profile of Indacaterol-Related Impurities
Impurity | CAS Number | Molecular Formula | Origin | Key Structural Difference |
---|---|---|---|---|
Impurity B | 1207760-24-4 | C₄₉H₄₉N₃O₆ | Synthesis (disubstitution) | Bis-quinolinone substitution |
Impurity A | Not available | C₃₁H₃₄N₂O₃ | Synthesis (alkylation byproduct) | Benzyl-protected intermediate |
S-Isomer | 1235445-80-3 | C₂₄H₂₈N₂O₃ | Stereochemical contamination | R→S chirality inversion at hydroxyethyl |
Oxo Impurity | Not available | C₂₄H₂₆N₂O₄ | Oxidation | Hydroxy→keto group at ethanolamine side chain |
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6